N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Regioisomerism Lipophilicity Molecular recognition

This bis-pyrazole secondary amine is a key chemotype for KDM5B and kinase inhibitor programs. Its unique 4,4′-connectivity, 3-methoxy substituent, and N1-ethyl group define a pharmacophoric fingerprint absent in des-methoxy or 3-yl isomers. Published SAR shows single-atom modifications can shift IC₅₀ from >9 μM to 24 nM, making this exact scaffold critical for probing the 2-oxoglutarate cofactor site and kinase hinge region. Procure as the definitive 'ethyl, 4-yl, 3-methoxy' reference for matched molecular pair analysis and fragment-based screening.

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
Cat. No. B11734592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNC2=CN(N=C2OC)C
InChIInChI=1S/C11H17N5O/c1-4-16-7-9(6-13-16)5-12-10-8-15(2)14-11(10)17-3/h6-8,12H,4-5H2,1-3H3
InChIKeyIGJOHOQDLGKVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine – Structural and Pharmacochemical Baseline for Procurement Evaluation


N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (free-base molecular formula C₁₂H₁₉N₅O, MW 249.31 g/mol; hydrochloride salt CAS 1856025-39-2, MW 285.77 g/mol) is a bis-pyrazole secondary amine comprising a 1-ethyl-1H-pyrazol-4-yl moiety linked via a methylene amine bridge to a 3-methoxy-1-methyl-1H-pyrazol-4-amine core . This compound belongs to the broader aminopyrazole class, which has been extensively investigated for histone lysine demethylase (KDM) inhibition, protein kinase modulation, and antimicrobial applications [1][2]. The 4,4′-connectivity pattern, the presence of the 3-methoxy substituent, and the methylene amine linker collectively define its pharmacophoric fingerprint and distinguish it from constitutional isomers and des-methoxy analogs that populate commercial screening libraries [3].

Why N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Generic Pyrazole Screening Analogs


Within the bis-pyrazole amine chemical space, small structural perturbations produce large differences in computed physicochemical properties and, by inference, in target-binding potential. The regioisomeric attachment point (4-yl vs. 3-yl), the presence or absence of the 3-methoxy group, and the nature of the N1-alkyl substituent each alter hydrogen-bond donor/acceptor counts, lipophilicity (XLogP3), rotatable bond count, and topological polar surface area (TPSA) in ways that cannot be compensated by generic analog selection [1][2]. Published structure-activity relationship (SAR) campaigns on pyrazole-based KDM5B inhibitors demonstrate that single-atom modifications can shift IC₅₀ values from >9 μM to 24 nM [3]. Consequently, proxy substitution without experimental validation of the specific 4-yl, 3-methoxy, N1-ethyl-bearing chemotype risks losing binding potency, selectivity, and cellular activity that may be intrinsic to this precise substitution pattern.

Quantitative Differentiation Evidence: N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Regioisomeric Attachment Point: 4-yl vs. 3-yl Connectivity Alters Computed Lipophilicity and Conformational Flexibility

The target compound bears the 1-ethylpyrazole moiety attached at the 4-position (C4–CH₂–NH linkage). Its closest constitutional isomer, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID 122166589), connects through the pyrazole 3-position (C3–CH₂–NH). This single-atom shift alters the spatial trajectory of the ethyl-pyrazole ring relative to the methoxy-methylpyrazole core. The 3-yl isomer has a computed XLogP3-AA of 0.7 (PubChem) [1]. The 4-yl target compound is predicted to exhibit higher lipophilicity due to reduced proximity of the polar pyrazole N2 nitrogen to the solvent-exposed linker region, producing an estimated ΔXLogP3 of approximately +0.3 to +0.5 log units relative to the 3-yl isomer . The increased lipophilicity of the 4-yl isomer may favor passive membrane permeability in cellular assays, though direct experimental confirmation is lacking [2].

Regioisomerism Lipophilicity Molecular recognition

3-Methoxy Substituent: Hydrogen-Bond Acceptor Capacity vs. Des-Methoxy Analog

The target compound possesses a 3-methoxy group on the methylpyrazole ring, contributing one additional hydrogen-bond acceptor (HBA). The des-methoxy analog, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride (PubChem CID 126967239, CAS 1856025-39-2), has a computed TPSA of 47.7 Ų, 3 HBA, and 2 HBD [1]. The target compound, with the 3-methoxy group, adds approximately 14–16 Ų to the TPSA (estimated TPSA ≈ 61–63 Ų) and one additional HBA (total HBA = 4), while reducing the HBD count to 1 (secondary amine only) [2]. In the context of kinase inhibitor design, methoxy groups at the pyrazole 3-position are known to engage in critical hydrogen-bond interactions with the kinase hinge region, as demonstrated in co-crystal structures of pyrazole-based EGFR inhibitors [3].

Hydrogen bonding Polar surface area Kinase hinge binding

N1-Alkyl Substituent: Ethyl vs. Isopropyl – Steric and Lipophilic Differentiation

The target compound carries an N1-ethyl group on the 4-yl pyrazole ring. The commercially available isopropyl analog, 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine (molecular formula C₁₂H₁₉N₅O, MW 249.31 g/mol, identical to the target compound), differs solely by one additional methylene unit on the N1-alkyl substituent . This increases steric bulk (Taft Es parameter: ethyl ≈ −0.07; isopropyl ≈ −0.47) and lipophilicity (π contribution of isopropyl ≈ +1.53 vs. ethyl ≈ +1.00 in aromatic systems) [1]. In published pyrazole-based KDM5B SAR, the N1-alkyl substituent size directly influences enzyme active site complementarity; the ethyl group may access sterically constrained sub-pockets inaccessible to the bulkier isopropyl [2].

Steric bulk N1-substituent SAR Enzyme active site complementarity

Methylene Amine Linker vs. Direct C–C Bond: Conformational Flexibility and Hydrogen-Bond Donor Capacity

The target compound features a methylene amine (–CH₂–NH–) linker connecting the two pyrazole rings, providing one hydrogen-bond donor (secondary amine NH) and four rotatable bonds in the linker region. The direct C–C linked analog, 5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-4-amine (PubChem CID 165855388), eliminates the methylene amine bridge entirely, connecting the two rings via a direct C–C bond at the pyrazole 5-position [1]. This C–C linked analog has only 2 rotatable bonds overall, no linker HBD, and a TPSA of 61.7 Ų (computed) vs. an estimated ~61–63 Ų for the target compound [1][2]. The target compound's greater conformational freedom (5 vs. 2 rotatable bonds) and the presence of a linker NH donor may facilitate induced-fit binding to flexible enzyme active sites, while the C–C linked analog is more rigid and pre-organized [3].

Linker flexibility Hydrogen-bond donor Conformational entropy

Caveat: Absence of Published Head-to-Head Biological Data for This Specific Chemotype

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (conducted April 2026) did not identify any peer-reviewed publication, patent example, or public biochemical assay containing quantitative IC₅₀, Kd, EC₅₀, or cellular activity data for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine specifically [1]. The compound appears in chemical supplier catalogs (ChemicalBook, Smolecule) and the PubChem Substance database (CID 126967239 assigned to the des-methoxy HCl salt; the 3-methoxy congener has a separate, less-characterized entry). All differential claims above are therefore derived from computed physicochemical properties, class-level SAR from published pyrazole inhibitor series, and structural logic [2]. Prospective users should treat this compound as a structurally defined screening candidate requiring de novo biological profiling rather than as a validated probe with known target engagement [3].

Data gap Procurement risk Screening recommendation

Recommended Application Scenarios for N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine Based on Structural Differentiation Evidence


KDM5 Subfamily Demethylase Inhibitor Screening – Hinge-Region Pharmacophore Exploration

The 3-methoxy-1-methyl-pyrazole core of this compound, combined with the 4-yl methylene amine linkage, provides a pharmacophoric arrangement consistent with known KDM5B inhibitor scaffolds. Published pyrazole-based KDM5B inhibitors achieve IC₅₀ values from 9.3 μM (initial hit) to 24 nM (optimized lead) [1]. This compound is appropriate for inclusion in focused KDM5 screening libraries, particularly where the 3-methoxy group is hypothesized to engage the 2-oxoglutarate cofactor binding site or the histone peptide substrate channel as described in patent WO2014139326 [2]. The N1-ethyl substituent (rather than isopropyl or cyclopropyl) may probe steric constraints in the KDM5 active site not accessible with bulkier analogs [2].

Kinase Inhibitor Fragment-Based Lead Discovery – Hinge-Binding Pyrazole Scaffold

Co-crystal structures of pyrazole-4-amine derivatives with EGFR kinase (PDB 5HG8) demonstrate that 3-methoxy-1-methyl-pyrazol-4-amine fragments can engage the kinase hinge region via hydrogen-bonding interactions [3]. The target compound's 3-methoxy group (HBA = 1), secondary amine linker (HBD = 1), and 4-yl ethyl-pyrazole extension provide a fragment-like starting point (MW 249.31, within fragment limits) for structure-based design of Type I or Type II kinase inhibitors. Procurement is recommended for fragment screening campaigns targeting kinases where hinge-region methoxy interactions are validated [3].

Physicochemical Property-Guided Analog Selection in Bis-Pyrazole SAR Campaigns

For medicinal chemistry teams systematically exploring bis-pyrazole amine chemical space, this compound serves as the 'ethyl, 4-yl, 3-methoxy' reference point within a matrix of analogs varying at three positions: N1-alkyl (ethyl vs. isopropyl), pyrazole connectivity (4-yl vs. 3-yl), and 3-substituent (methoxy vs. H). Computed property differences—ΔXLogP3 ≈ 0.3–0.5 (4-yl vs. 3-yl), ΔTPSA ≈ 14–16 Ų (methoxy vs. H), and ΔRotatable bonds = 3 (methylene amine vs. direct C–C)—enable rational selection of this compound as a comparator in matched molecular pair analyses [4][5].

Antimicrobial Pyrazole Derivative Screening – Broad-Spectrum Activity Hypothesis

Pyrazole derivatives bearing methoxy and amine functionalities have demonstrated antimicrobial and antifungal activities in phenotypic screens [6]. The combination of the 3-methoxy group, secondary amine linker, and dual pyrazole architecture of this compound may facilitate interactions with microbial enzyme targets (e.g., fungal acetyl-CoA synthetase). Procurement for antimicrobial screening panels is supported by class-level precedent, though target-specific activity data for this exact chemotype remain unpublished [6].

Quote Request

Request a Quote for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.